Technical Monograph: N-Trifluoroacetyl-L-tyrosine Methyl Ester (CAS 1604-54-2)
Technical Monograph: N-Trifluoroacetyl-L-tyrosine Methyl Ester (CAS 1604-54-2)
[1]
Executive Summary
N-Trifluoroacetyl-L-tyrosine methyl ester (TFA-Tyr-OMe) is a specialized synthetic derivative of L-tyrosine utilized primarily as a sensitive substrate for serine proteases, specifically
This guide details the physicochemical properties, synthesis, and experimental protocols for utilizing TFA-Tyr-OMe in kinetic assays and structural biology.
Physicochemical Profile
The following data summarizes the core properties of CAS 1604-54-2.[1] Researchers should verify batch-specific Certificates of Analysis (CoA) for exact purity values.
| Property | Specification |
| IUPAC Name | Methyl (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
| CAS Number | 1604-54-2 |
| Molecular Formula | C |
| Molecular Weight | 291.22 g/mol |
| Appearance | White to off-white crystalline solid (needles) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Acetone; sparingly soluble in water |
| Purity (HPLC) | Typically |
| Storage | 2–8°C (Desiccated); Stable for 2 years if protected from moisture |
| Key Functional Groups | Phenol (Tyr side chain), Methyl Ester (C-terminus), Trifluoroacetamide (N-terminus) |
Synthetic Methodology
The synthesis of TFA-Tyr-OMe is a sequential protection strategy. The carboxylic acid is first protected as a methyl ester, followed by the acylation of the amine with trifluoroacetic anhydride (TFAA). This order is critical to prevent racemization and ensure regioselectivity.
Reaction Pathway
The following diagram illustrates the chemical transformation from L-Tyrosine to the final product.
Figure 1: Synthetic route for N-Trifluoroacetyl-L-tyrosine methyl ester involving esterification followed by N-acylation.[][3]
Detailed Protocol
-
Esterification: Suspend L-Tyrosine in dry methanol at -10°C. Dropwise add thionyl chloride (SOCl
) (2.5 eq). Reflux for 2–4 hours. Concentrate to yield L-Tyrosine methyl ester hydrochloride. -
Acylation: Dissolve the ester intermediate in anhydrous THF. Add pyridine (2.1 eq) as a base. Cool to 0°C.[4]
-
Addition: Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 eq). The TFA group is highly electron-withdrawing, making the amide bond formation rapid.
-
Workup: Quench with ice water. Extract with ethyl acetate. Wash with 1N HCl (to remove pyridine) and NaHCO
(to remove excess acid). Dry over MgSO and recrystallize from benzene/acetone or similar non-polar/polar mix to obtain white needles.
Enzymatic Applications: Chymotrypsin Kinetics
Mechanistic Role
-Chymotrypsin is a serine protease that preferentially cleaves peptide bonds (or esters) at the C-terminal side of aromatic amino acids (Tyr, Trp, Phe). TFA-Tyr-OMe acts as a specific esterase substrate.-
Electronic Probe: The trifluoroacetyl group is significantly more electron-withdrawing than a standard acetyl group. This reduces the electron density on the amide nitrogen, altering the hydrogen bonding network in the enzyme's S1 binding pocket. This makes TFA-Tyr-OMe a valuable tool for probing the electrostatic environment of the active site compared to Acetyl-Tyr-OMe.
-
F NMR Reporter: The CF
group serves as a sensitive NMR probe. The chemical shift of the fluorine atoms changes distinctly when the substrate binds to the enzyme and when the ester is hydrolyzed. This allows for real-time monitoring of the reaction without UV-Vis interference.
Experimental Protocol: Spectrophotometric Assay
While
Principle: Hydrolysis of the methyl ester yields N-TFA-L-Tyrosine and Methanol. This can be monitored by the change in absorbance or by coupling to a pH indicator if performed in a weakly buffered system (though direct UV at 256 nm is standard for benzoyl derivatives, TFA derivatives often require specific wavelengths or titration). Note: The protocol below uses a potentiometric (pH-stat) or indicator-based approach due to the weaker UV difference compared to Benzoyl derivatives.
Reagents
-
Buffer: 0.1 M KCl, 10 mM CaCl
(Ca stabilizes Chymotrypsin), pH 7.8. -
Substrate Stock: 10 mM TFA-Tyr-OMe in DMSO.
-
Enzyme:
-Chymotrypsin (dissolved in 1 mM HCl to prevent autolysis).
Workflow
Figure 2: Step-by-step workflow for the kinetic assay of Chymotrypsin using TFA-Tyr-OMe.
-
Setup: In a reaction vessel, add 2.9 mL of Buffer and 0.1 mL of Substrate Stock.
-
Equilibration: Thermostat to 25°C.
-
Initiation: Add 10–50
L of Enzyme solution. -
Measurement:
-
Method A (pH-Stat): Maintain pH at 7.8 by automatic titration with 0.01 N NaOH. The volume of NaOH consumed over time is proportional to ester hydrolysis.
-
Method B (Spectrophotometric): If using a coupled indicator (e.g., Phenol Red), monitor absorbance change at 560 nm.
-
-
Analysis: Calculate the initial velocity (
). Plot vs. [Substrate] to determine and .
Advanced Application: F NMR Structural Biology
The trifluoromethyl group provides a singlet resonance in
-
Free Substrate: Sharp singlet, solvent-exposed chemical shift.
-
Bound Complex (E-S): Broadened peak, chemically shifted due to the hydrophobic environment of the S1 pocket.
-
Hydrolysis Product (Acid): Distinct chemical shift from the ester.
Protocol Insight:
Researchers use this property to calculate the dissociation constant (
References
-
Synthesis of N-Trifluoroacetyl-L-tyrosine methyl ester. ChemicalBook. Synthesis route via Methyl L-tyrosinate hydrochloride and Trifluoroacetic anhydride.[1][4] Link
-
Chymotrypsin Activity Assay. Assay Genie. General protocols for chymotrypsin activity using ester substrates. Link
- F NMR Chemical Shift Variability. Dove Press. Review of trifluoroacetyl group chemical shifts in biological substrates. Link
-
Properties of Tyrosine Derivatives. PubChem. Compound summary for N-trifluoroacetyl-l-tyrosine methyl ester (CID 57370284). Link
-
Proton NMR relaxation studies of solid tyrosine derivatives. Solid State Nucl Magn Reson. 1999 Jun;14(1):19-32. Comparative study of Acetyl vs Trifluoroacetyl derivatives. Link
Sources
- 1. N-TRIFLUOROACETYL-L-TYROSINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
